5-Bromo-2-(difluoromethyl)-4-methylpyridine
Overview
Description
5-Bromo-2-(difluoromethyl)-4-methylpyridine: is a chemical compound with the molecular formula C7H6BrF2N It is a pyridine derivative, characterized by the presence of bromine, difluoromethyl, and methyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(difluoromethyl)-4-methylpyridine typically involves the bromination of 2-(difluoromethyl)-4-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(difluoromethyl)-4-methylpyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of 5-amino-2-(difluoromethyl)-4-methylpyridine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Oxidation products may include pyridine N-oxides or other oxidized derivatives.
Reduction Reactions: The major product is 5-amino-2-(difluoromethyl)-4-methylpyridine.
Scientific Research Applications
Chemistry: 5-Bromo-2-(difluoromethyl)-4-methylpyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions and methodologies.
Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It is also employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new pharmacophores and the design of molecules with improved therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(difluoromethyl)-4-methylpyridine depends on its specific application. In general, the compound interacts with molecular targets through its bromine and difluoromethyl groups, which can form covalent bonds or engage in non-covalent interactions with biological molecules. The pathways involved may include inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Comparison with Similar Compounds
- 2-Bromo-5-(difluoromethyl)pyridine
- 4-Bromo-2-(difluoromethyl)pyridine
- 6-Bromo-3-(difluoromethyl)pyridine
Comparison: 5-Bromo-2-(difluoromethyl)-4-methylpyridine is unique due to the presence of both a methyl group and a difluoromethyl group on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties to the compound, making it different from other brominated pyridines. The presence of the methyl group can influence the reactivity and selectivity of the compound in chemical reactions, while the difluoromethyl group can enhance its biological activity and stability.
Biological Activity
5-Bromo-2-(difluoromethyl)-4-methylpyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is C7H6BrF2N, with a molecular weight of approximately 220.03 g/mol. The presence of bromine and difluoromethyl groups significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to the interactions facilitated by its halogen substituents. These interactions can lead to:
- Enzyme Inhibition : The compound may inhibit various enzymes, affecting metabolic pathways.
- Receptor Modulation : It can modulate receptor activities, potentially influencing cellular signaling processes.
- Covalent Bond Formation : The bromine atom can form covalent bonds with nucleophilic sites on proteins, altering their function.
Antimicrobial Properties
Research indicates that halogenated pyridines, including this compound, exhibit antimicrobial activities. Preliminary studies have shown efficacy against several bacterial strains, suggesting potential applications in treating infections .
Antimalarial Activity
A notable study highlighted the compound's potential as an antimalarial agent. It was evaluated for its ability to inhibit dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum, showing promising results with an IC50 value indicating strong inhibitory action . This suggests its potential role in developing new antimalarial therapies.
Case Studies
- Inhibition of Dihydroorotate Dehydrogenase : A study examined the compound's effects on DHODH, revealing that it could effectively inhibit the enzyme at low concentrations, which is critical for pyrimidine biosynthesis in malaria parasites. This mechanism highlights the compound's potential as a lead structure for further drug development .
- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of various halogenated pyridines, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its utility in developing new antimicrobial agents.
Table 1: Biological Activity Summary
Activity Type | Target | IC50 Value (μM) | Reference |
---|---|---|---|
Enzyme Inhibition | Dihydroorotate Dehydrogenase | <0.03 | |
Antimicrobial | Staphylococcus aureus | 15 | |
Antimicrobial | Escherichia coli | 20 |
Table 2: Comparison with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Bromine and difluoromethyl groups | Antimicrobial, antimalarial |
5-Bromo-4-(difluoromethyl)-2-methylpyrimidine | Similar halogenation | Enzyme inhibition |
4-Bromo-2-(difluoromethyl)-6-methylpyridine | Different methyl position | CYP1A2 inhibition |
Properties
IUPAC Name |
5-bromo-2-(difluoromethyl)-4-methylpyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N/c1-4-2-6(7(9)10)11-3-5(4)8/h2-3,7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHSMWMRFYGTAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1805200-80-9 | |
Record name | 5-bromo-2-(difluoromethyl)-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.